![molecular formula C5H3FO2 B3278273 3-Fluorofuran-2-carbaldehyde CAS No. 675103-42-1](/img/structure/B3278273.png)
3-Fluorofuran-2-carbaldehyde
Overview
Description
3-Fluorofuran-2-carbaldehyde (FFCA) is an organic compound with the chemical formula C5H4FCHO. It is a rare fluorinated carbohydrate derivative, primarily used in scientific research. The molecular weight of this compound is 114.0745232 .
Synthesis Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H )-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Molecular Structure Analysis
The molecular structure of 3-Fluorofuran-2-carbaldehyde is represented by the molecular formula C5H3FO2 . The molecular structures and optical properties of furan-2, 3-di-carbaldehyde (II) derived bis-Schiff bases of 5-substituted-8-aminoquinoline (I) were studied utilizing the B3LYP method on a 6–311++ G (d, p) basis set .Chemical Reactions Analysis
Furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Physical And Chemical Properties Analysis
3-Fluorofuran-2-carbaldehyde is a volatile, colorless liquid with a fruity odor. Its molecular weight is 114.0745232 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Spectroscopic Characterization
“3-Fluorofuran-2-carbaldehyde” plays an indispensable role in many synthetic pathways, for instance, in the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, making it a subject of interest in terms of green chemistry . The compound has been synthesized using adapted Vilsmeier conditions .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties . Hence, deuteration is an important research issue in medicinal chemistry .
Antibacterial Activity
Furan derivatives, including “3-Fluorofuran-2-carbaldehyde”, have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
Liquid Chromatography
“3-Fluorofuran-2-carbaldehyde” has been synthesized and characterized as a fluorogenic derivatizing reagent for liquid chromatography . The reagent forms highly fluorescent isoindoles upon reaction with primary amines .
Syntheses of Novel Furan Derivatives
“3-Fluorofuran-2-carbaldehyde” has been used in the syntheses of novel furan derivatives . These derivatives have shown promising antibacterial activity .
Green Chemistry
As “3-Fluorofuran-2-carbaldehyde” can be obtained from renewable resources, it has attracted reasonable interest in terms of green chemistry . This aligns with the global push towards sustainable and environmentally friendly practices in scientific research .
Safety and Hazards
The safety data sheet for 3-Fluorofuran-2-carbaldehyde indicates that it has several hazard statements including H319, H315, H335, and H302 . Precautionary statements include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, P337+P313P, P264, P270, P301+P312, P330, and P501 .
Future Directions
While specific future directions for 3-Fluorofuran-2-carbaldehyde were not found in the search results, it’s worth noting that catalytic chemistry, which includes reactions involving compounds like 3-Fluorofuran-2-carbaldehyde, will play a crucial role in sustainable economic development . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .
Mechanism of Action
Target of Action
3-Fluorofuran-2-carbaldehyde, a derivative of furan-2-carbaldehydes, is primarily used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones . These compounds are known for their wide range of biological activities, including antibacterial properties .
Mode of Action
The compound interacts with its targets through a process known as ligand-free photocatalytic C–C bond cleavage . This process involves the use of light to initiate a reaction that breaks the carbon-carbon bond, allowing the compound to interact with its target.
Biochemical Pathways
They are often used in the synthesis of bioactive compounds, contributing to the creation of new drugs .
Pharmacokinetics
Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which make them valuable in the realm of medicinal chemistry .
Result of Action
The primary result of the action of 3-Fluorofuran-2-carbaldehyde is the synthesis of bioactive quinazolin-4(3H)-ones . These compounds have a wide range of biological activities, including antibacterial properties .
Action Environment
The efficacy and stability of 3-Fluorofuran-2-carbaldehyde can be influenced by various environmental factors. For instance, the photocatalytic C–C bond cleavage process requires the presence of light . .
properties
IUPAC Name |
3-fluorofuran-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMHEWGAJPBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305815 | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorofuran-2-carbaldehyde | |
CAS RN |
675103-42-1 | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675103-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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